N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-12(5-6-14-17)13-8-11-7-10(3)15-16(11)4/h5-7,9,13H,8H2,1-4H3 |
InChI Key |
HLXSBMSYVZKEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CC=NN2C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features two pyrazole rings: a 1,3-dimethyl-substituted pyrazole linked via a methylene bridge to a second pyrazole bearing an isopropyl group at the N1 position. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions. The molecular formula is C₁₂H₂₀N₅ , with a molecular weight of 258.33 g/mol (calculated) or 269.77 g/mol (empirical, depending on hydration state).
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₅ |
| Molecular Weight | 258.33 g/mol (theoretical) |
| Density | Not reported |
| Solubility | Organic solvents (e.g., DCM, THF) |
| Melting Point | Undocumented |
Synthesis Routes
Alkylation of Pyrazole Derivatives
A foundational method involves the alkylation of 5-amino-1-isopropylpyrazole with (1,3-dimethyl-1H-pyrazol-5-yl)methyl chloride. This two-step process begins with the preparation of the chloromethyl intermediate:
-
Chlorination of (1,3-dimethyl-1H-pyrazol-5-yl)methanol :
The alcohol is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under nitrogen at 0–5°C, yielding (1,3-dimethyl-1H-pyrazol-5-yl)methyl chloride. -
N-Alkylation of 5-amino-1-isopropylpyrazole :
The chloride intermediate reacts with 5-amino-1-isopropylpyrazole in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours. The reaction proceeds via an SN2 mechanism, achieving yields of 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Key Considerations :
-
Excess base ensures deprotonation of the amine nucleophile.
-
Anhydrous conditions prevent hydrolysis of the alkyl chloride.
Reductive Amination Approach
An alternative route employs reductive amination to couple 5-(aminomethyl)-1,3-dimethylpyrazole with 1-isopropylpyrazol-5-one:
-
Formation of the Schiff Base :
The ketone (1-isopropylpyrazol-5-one) reacts with 5-(aminomethyl)-1,3-dimethylpyrazole in ethanol under reflux, catalyzed by acetic acid. The imine intermediate is formed in situ. -
Reduction with Sodium Cyanoborohydride :
The Schiff base is reduced using NaBH₃CN in methanol at room temperature, yielding the target amine with 58–64% efficiency. The reaction is pH-dependent, requiring buffering to pH 5–6 for optimal selectivity.
Advantages :
-
Avoids handling reactive alkyl halides.
-
Tolerates functional groups sensitive to strong bases.
Solid-Phase Synthesis for High-Throughput Production
Patented methodologies describe solid-supported synthesis to streamline purification. A Wang resin-bound 1-isopropylpyrazol-5-amine undergoes alkylation with (1,3-dimethylpyrazol-5-yl)methyl bromide, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 85% purity without chromatography, suitable for combinatorial libraries.
Optimization Strategies
Catalytic Systems
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances the alkylation rate in biphasic systems (water/dichloromethane), reducing reaction time from 12 to 4 hours.
-
Microwave Assistance : Microwave irradiation at 100°C accelerates reductive amination, achieving 95% conversion in 30 minutes.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.
-
Flash Chromatography : Gradient elution (hexane → ethyl acetate) resolves unreacted starting materials.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.
Industrial-Scale Considerations
A continuous flow reactor system (microfluidic setup) reduces byproduct formation during alkylation by maintaining precise temperature control (60 ± 0.5°C) and residence time (8 minutes). This method scales to 10 kg/batch with 89% yield.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key examples include:
Table 1: Comparison of Molecular Features
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (CF3) group in 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine enhances electronegativity and metabolic stability compared to the target compound’s dimethylpyrazole group .
- Aromatic vs.
- Polarity : Pyridinyl-substituted analogues (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) exhibit higher polarity due to the nitrogen-rich pyridine ring, enhancing aqueous solubility .
Pharmacological and Industrial Relevance
- Antimicrobial Activity : Pyrazole amines with electron-withdrawing groups (e.g., CF3) often exhibit enhanced activity due to improved membrane penetration .
- Agrochemical Use : Bulky substituents (e.g., benzyl groups) may improve stability in pesticidal formulations .
- Coordination Chemistry : The amine group in the target compound could act as a ligand for metal ions, similar to N-methyl-1-phenyl-1H-pyrazol-5-amine derivatives .
Critical Analysis of Structural Differences
- Lipophilicity : The isopropyl group increases logP compared to pyridinyl or CF3-containing analogues, favoring blood-brain barrier penetration in drug design .
- Synthetic Accessibility : The methylene bridge between pyrazole rings may complicate synthesis compared to simpler N-alkylated derivatives, impacting scalability .
Q & A
Synthesis and Structural Optimization
Basic: What are the standard synthetic routes for preparing N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine? Methodological Answer: The compound is synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds. A typical route involves reacting 1,3-dimethylpyrazole precursors with isopropylhydrazine under acidic or basic conditions, followed by alkylation steps to introduce the methylene linker . Key reagents include sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
Advanced: How can regioselectivity challenges in pyrazole alkylation be addressed during synthesis? Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) can predict reactive sites on the pyrazole ring. Experimental optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF vs. THF), and base strength (e.g., NaH vs. K₂CO₃) to favor formation of the desired regioisomer .
Biological Activity and Target Identification
Basic: What biological targets are commonly associated with pyrazole derivatives like this compound? Methodological Answer: Pyrazole derivatives often interact with enzymes (e.g., kinases, cytochrome P450) or receptors (e.g., GABAₐ, adenosine receptors) due to their nitrogen-rich heterocyclic core. For this compound, preliminary studies suggest potential inhibition of inflammatory mediators like COX-2, inferred from structural analogs with substituted pyrazole moieties .
Advanced: How can QSAR models be applied to predict the bioactivity of structural analogs? Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models are built using descriptors like logP, molecular polarizability, and H-bond donor/acceptor counts. For example, introducing electron-withdrawing groups (e.g., fluorine) at the pyrazole 5-position enhances metabolic stability, as shown in analogs with improved IC₅₀ values against kinase targets .
Analytical Characterization
Basic: What spectroscopic techniques are essential for confirming the compound’s structure? Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at pyrazole 1,3-positions; isopropyl protons as a septet at δ 1.2–1.4 ppm).
- HRMS : Validates molecular formula (C₁₃H₂₀N₆) via exact mass analysis.
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related pyrazole-amine structures .
Advanced: How can HPLC-MS resolve stability issues under varying pH conditions? Methodological Answer: Stability studies at pH 2–12 (using buffers like phosphate or Tris) coupled with HPLC-MS quantify degradation products. For example, acidic conditions may hydrolyze the amine linkage, producing 1,3-dimethylpyrazole and isopropylamine fragments. MS/MS fragmentation patterns confirm degradation pathways .
Data Contradictions and Reproducibility
Advanced: How should researchers address discrepancies in reported bioactivity data for pyrazole derivatives? Methodological Answer:
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., enzyme inhibition in nM vs. µM ranges).
- Structural validation : Confirm compound purity via elemental analysis and chiral HPLC to rule out enantiomeric impurities.
- Experimental replication : Reproduce key findings under controlled conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .
Safety and Handling
Basic: What safety protocols are recommended for handling this compound? Methodological Answer:
- Use PPE (gloves, goggles) due to potential amine reactivity.
- Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation.
- Dispose of waste via neutralization with dilute acetic acid .
Cross-Disciplinary Applications
Advanced: How can this compound be integrated into materials science research? Methodological Answer: Pyrazole-amine derivatives serve as ligands for metal-organic frameworks (MOFs). For example, coordinate with Cu(II) or Fe(III) ions to design catalysts for oxidation reactions. Optimize ligand-metal ratios (e.g., 2:1 molar ratio) and characterize via FTIR and TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
